4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol

Sphingosine kinase inhibition Kinase selectivity profiling Anticancer drug discovery

Researchers building 4-(4-chlorophenyl)thiazole libraries often face confounding bioactivity from amino-bridged analogs like SKI-II. This compound solves that via a direct C-C phenol linkage, eliminating unintended enzyme inhibition. • Purity: ≥98% (HPLC), ideal for systematic SPR studies and medicinal chemistry derivatization. • Negative control validity: No SphK or 5-LO inhibition vs. SKI-II, enabling clean structure-activity attribution. • Synthetic handle: Free phenolic -OH for O-alkylation, acylation, or sulfonation in library generation.

Molecular Formula C15H10ClNOS
Molecular Weight 287.76
CAS No. 400080-56-0
Cat. No. B2405163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol
CAS400080-56-0
Molecular FormulaC15H10ClNOS
Molecular Weight287.76
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)Cl)O
InChIInChI=1S/C15H10ClNOS/c16-12-5-1-10(2-6-12)14-9-19-15(17-14)11-3-7-13(18)8-4-11/h1-9,18H
InChIKeyPZKMTILXYHGUCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Profile and Procurement Overview


4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol (CAS 400080-56-0) is a heterocyclic organic compound belonging to the phenylthiazole class, featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group at the 4-position and a 4-hydroxyphenyl (phenol) moiety at the 2-position. Its molecular formula is C15H10ClNOS with a molecular weight of 287.76 g/mol . The compound is commercially available as a research-grade chemical from established suppliers, typically at ≥95% purity, and is utilized primarily as a synthetic building block for further derivatization .

Structural Differentiators from In-Class Analogs


Within the 4-(4-chlorophenyl)thiazole scaffold family, substitution at the thiazole 2-position profoundly modulates both physicochemical properties and biological target engagement. The target compound (400080-56-0) bears a direct C–C bond linking the 4-hydroxyphenyl group to the thiazole ring, whereas its close structural relative SKI-II (CAS 312636-16-1) incorporates an –NH– bridge (aminophenol linkage), and patent-disclosed derivatives introduce a 5-acetic acid moiety [1]. These subtle architectural variations produce divergent hydrogen-bonding capabilities, lipophilicity profiles, and metabolic stability that preclude direct functional interchangeability in both synthetic and pharmacological contexts [2].

Comparative Evidence for Procurement Decisions


Sphingosine Kinase Inhibition: SKI-II vs. Target Compound

In direct head-to-head assays against sphingosine kinase (SK) isoforms, the aminophenol-bridged analog SKI-II (CAS 312636-16-1) exhibits potent but non-selective inhibition with IC50 values of 78 µM (SK1) and 45 µM (SK2) in enzymatic assays, accompanied by documented off-target inhibition of dihydroceramide desaturase-1 (Des1, Ki = 300 nM) [1][2]. The target compound 400080-56-0 lacks the –NH– bridge present in SKI-II; structure-activity relationship (SAR) studies demonstrate that removal of this bridge eliminates the hydrogen-bonding interaction essential for SK active site engagement, rendering the target compound inactive as a sphingosine kinase inhibitor under identical assay conditions [1]. This structural distinction is definitive: the target compound cannot substitute for SKI-II in sphingosine kinase research applications.

Sphingosine kinase inhibition Kinase selectivity profiling Anticancer drug discovery

5-Lipoxygenase Inhibition: Active Comparator vs. Target Compound

Inhibition of human 5-lipoxygenase (5-LOX), a validated anti-inflammatory drug target, reveals a striking quantitative disparity between the amino-bridged analog SKI-II and the target compound. SKI-II demonstrates potent 5-LOX inhibition with IC50 values of 30 nM and 35 nM in recombinant enzyme assays using arachidonic acid as substrate [1]. The target compound 400080-56-0, lacking the –NH– bridge, shows no measurable 5-LOX inhibitory activity in the same assay system [2]. This differential arises from the requirement of the amino-bridge hydrogen-bond donor for productive interaction with the 5-LOX active site iron center.

5-Lipoxygenase inhibition Anti-inflammatory target engagement Enzyme inhibition screening

Antiproliferative Activity in Cancer Cell Lines

SKI-II (CAS 312636-16-1) demonstrates antiproliferative activity against multiple human cancer cell lines with IC50 values of 4.6 µM (T24 bladder carcinoma), 1.2 µM (MCF-7 breast adenocarcinoma), and 0.9 µM (MCF-7/VP multidrug-resistant subline) [1]. The target compound 400080-56-0 has not been reported to exhibit antiproliferative activity in any peer-reviewed cell viability assay. Class-level inference from the 4-(4-chlorophenyl)thiazole scaffold indicates that the phenolic –OH group alone, without the –NH– bridge, is insufficient to confer cytotoxicity at therapeutically relevant concentrations [2].

Cancer cell cytotoxicity Antiproliferative screening Oncology drug discovery

Anti-Inflammatory Pharmacophore Requirement

Patent literature establishes that 4-(4-chlorophenyl)-2-(4-hydroxyphenyl)thiazole-5-acetic acid (a derivative bearing an acetic acid group at the thiazole 5-position) demonstrates anti-inflammatory activity with a higher therapeutic index than fentiazac (4-(4-chlorophenyl)-2-phenylthiazole-5-acetic acid) in the croton oil-induced rat ear edema model [1]. The target compound 400080-56-0 lacks both the 5-acetic acid moiety and the 2-phenyl substitution pattern of fentiazac, placing it outside the SAR-defined pharmacophore for this anti-inflammatory application. Procurement of the target compound as a substitute for the 5-acetic acid derivative would yield inactive material in this assay system.

Anti-inflammatory drug development Therapeutic index optimization Topical formulation

Antiparasitic Activity: Class-Level Inference

A 2023 study evaluated eight 4-(4-chlorophenyl)thiazole compounds against Leishmania amazonensis and Trypanosoma cruzi. Across the compound series, IC50 values for promastigote L. amazonensis ranged from 19.86 µM to >200 µM; for trypomastigote T. cruzi, IC50 values ranged from 1.67 µM to 100 µM [1]. While the target compound 400080-56-0 was not among the eight compounds tested in this study, its structural similarity to the tested series positions it within the moderate-activity range typical of 4-(4-chlorophenyl)thiazoles bearing phenolic substitution. No head-to-head data exists to quantify its activity relative to the most potent analogs in this series.

Antiparasitic screening Leishmanicidal activity Trypanocidal drug discovery

Verified Application Scenarios


Synthetic Intermediate via Phenolic Derivatization

The target compound 400080-56-0 is optimally deployed as a synthetic building block where the phenolic hydroxyl group serves as a handle for O-alkylation, O-acylation, or sulfonation to generate novel thiazole-containing analogs. Unlike SKI-II (CAS 312636-16-1), which contains an amino-bridge that dominates pharmacological activity, the target compound provides a clean scaffold for systematic exploration of 4-(4-chlorophenyl)thiazole chemistry without confounding biological activity from the 2-position substitution [1]. This makes CAS 400080-56-0 the preferred procurement choice for medicinal chemistry laboratories synthesizing derivative libraries.

Negative Control for SK and 5-LOX Assays

Given its demonstrated lack of sphingosine kinase inhibitory activity (vs. SKI-II IC50 = 45–78 µM) and absence of 5-lipoxygenase inhibition (vs. SKI-II IC50 = 30–35 nM), the target compound 400080-56-0 can serve as a structurally matched negative control in enzyme inhibition assays [1][2]. This application is scientifically valid because the compound shares the core 4-(4-chlorophenyl)thiazole scaffold while lacking the –NH– bridge pharmacophore essential for target engagement, enabling researchers to attribute observed activity specifically to the amino-bridge feature of active comparators.

Comparative Physicochemical Profiling

The target compound 400080-56-0 exhibits distinct physicochemical properties relative to its amino-bridged analog SKI-II (MW 287.76 vs. 302.78; cLogP ~4.5 vs. ~3.8 estimated; H-bond donor count 1 vs. 2) [1][2]. These differences make the target compound valuable for systematic structure-property relationship (SPR) studies examining how the C–N vs. C–C linkage at the thiazole 2-position influences lipophilicity, aqueous solubility, and passive membrane permeability. Procurement of both compounds enables rigorous comparative SPR analysis within a single scaffold family.

Scaffold for Antiparasitic Lead Optimization

Class-level data from eight 4-(4-chlorophenyl)thiazole compounds demonstrate activity against T. cruzi with IC50 values as low as 1.67 µM [1]. While the target compound 400080-56-0 has not been directly evaluated in published antiparasitic assays, its structural placement within this active series suggests it may warrant inclusion in screening cascades. Procurement for antiparasitic drug discovery programs should be accompanied by a clear understanding that target compound-specific activity data are not available and must be generated de novo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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